molecular formula C7H12N2O B13573305 3,9-Diazabicyclo[3.3.1]nonan-7-one

3,9-Diazabicyclo[3.3.1]nonan-7-one

Cat. No.: B13573305
M. Wt: 140.18 g/mol
InChI Key: ZNXGYJSOERFFBP-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[331]nonan-7-one is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazabicyclo[3.3.1]nonan-7-one typically involves the Mannich reaction, where a ketone, formaldehyde, and a primary amine react to form the bicyclic structure. One common method involves the cyclocondensation of piperidone with formaldehyde and a primary amine in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. For example, it can act as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission and cognitive functions . The compound binds to specific sites on the receptor, stabilizing its active conformation and increasing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Diazabicyclo[3.3.1]nonan-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ketone group at the 7-position allows for specific reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

3,9-diazabicyclo[3.3.1]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-1-5-3-8-4-6(2-7)9-5/h5-6,8-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXGYJSOERFFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC(N2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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